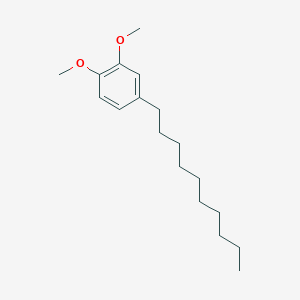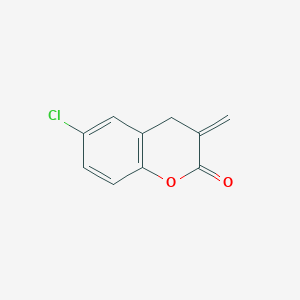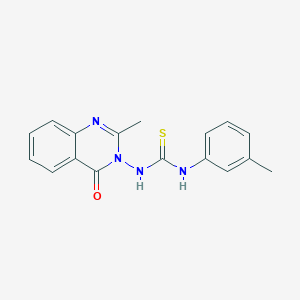
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a quinazolinone core and thiourea linkage, makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, leading to modulation of biological activities. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea linkages but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Uniqueness
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is unique due to its specific combination of the quinazolinone core and thiourea linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a compound of significant interest in various scientific fields Its unique structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
特性
CAS番号 |
105886-56-4 |
|---|---|
分子式 |
C17H16N4OS |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(2-methyl-4-oxoquinazolin-3-yl)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-5-7-13(10-11)19-17(23)20-21-12(2)18-15-9-4-3-8-14(15)16(21)22/h3-10H,1-2H3,(H2,19,20,23) |
InChIキー |
ZULHKZAESFLUQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
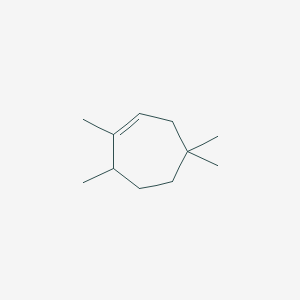
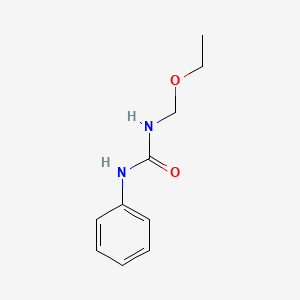
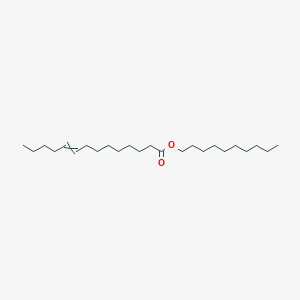
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
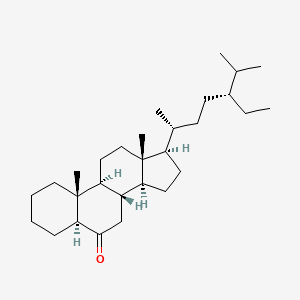
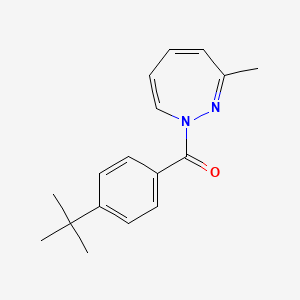
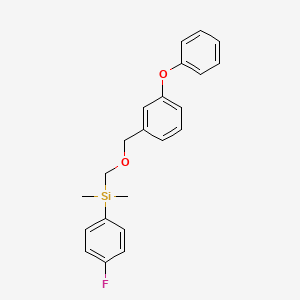
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
